molecular formula C14H7F5O B8288855 (2-Fluoro-3-trifluoromethyl-phenyl)-(4-fluoro-phenyl)-methanone

(2-Fluoro-3-trifluoromethyl-phenyl)-(4-fluoro-phenyl)-methanone

Cat. No.: B8288855
M. Wt: 286.20 g/mol
InChI Key: JKDHWDLMHUPSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-3-trifluoromethyl-phenyl)-(4-fluoro-phenyl)-methanone is a useful research compound. Its molecular formula is C14H7F5O and its molecular weight is 286.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H7F5O

Molecular Weight

286.20 g/mol

IUPAC Name

(4-fluorophenyl)-[2-fluoro-3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C14H7F5O/c15-9-6-4-8(5-7-9)13(20)10-2-1-3-11(12(10)16)14(17,18)19/h1-7H

InChI Key

JKDHWDLMHUPSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2M Et2O solution of 4-fluorophenylmagnesium bromide (32.5 ml; 65 mmol) was added to a solution of 12.8 g (65 mmol) of 2-fluoro-N-methoxy-N-methyl-3-trifluoromethyl-benzamide in 150 ml of THF at 0° C. The reaction mixture was heated overnight at 50° C. The reaction mixture was partitioned with EtOAc and H2O. The organic phases were washed with brine and dried over Na2SO4. The resulting ketone (135 mg) was obtained after flash chromatographic purification using hexane/CH2Cl2 (3:1, v/v) as an eluent.
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0 (± 1) mol
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reactant
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32.5 mL
Type
reactant
Reaction Step One
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12.8 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One

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